1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-
Description
1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- (CAS: 144827-80-5) is a bicyclic tertiary amine derivative featuring a quinuclidine (1-azabicyclo[2.2.2]octane) scaffold substituted at the 3-position with a phenothiazine-methyl group. Its molecular formula is C₂₀H₂₂N₂OS, with a molecular weight of 338.47 g/mol . The compound’s structure combines the rigid bicyclic framework of quinuclidine, known for enhancing metabolic stability and receptor affinity, with the phenothiazine moiety, a heterocyclic system associated with antipsychotic and antihistaminic activity.
Structure
3D Structure
Properties
IUPAC Name |
3-(phenothiazin-10-ylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-20(13-21-11-9-15(20)10-12-21)14-22-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)22/h1-8,15,23H,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBTYAVTIJXSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CN3C4=CC=CC=C4SC5=CC=CC=C53)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462820 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144827-80-5 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- typically involves the reaction of phenothiazine derivatives with quinuclidine derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the phenothiazine moiety is introduced to the quinuclidine framework .
Industrial Production Methods
Industrial production of this compound may involve continuous flow technology, which allows for efficient and scalable synthesis. This method ensures high yield and purity of the final product by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Oxidative Transformations
The phenothiazine sulfur atom is prone to oxidation, forming sulfoxides or sulfones under mild conditions. For example:
The hydroxyl group may also undergo oxidation, though steric hindrance from the bicyclic system limits this pathway .
Functionalization of the Hydroxyl Group
The -OH group participates in esterification and etherification:
The reaction with MsCl proceeds via nucleophilic substitution under basic conditions (e.g., pyridine), yielding a methanesulfonate ester.
Acid-Base Interactions
The tertiary amine in the quinuclidine ring exhibits basicity (pKa ~ 9–10), enabling salt formation with strong acids:
| Acid | Product | Stability |
|---|---|---|
| Hydrochloric acid (HCl) | Hydrochloride salt | High crystallinity, improved solubility |
| Trifluoroacetic acid (TFA) | Trifluoroacetate salt | Labile, used in chromatography |
Salts enhance solubility for pharmaceutical applications, as seen in related quinuclidine derivatives .
Stability and Degradation Pathways
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Thermal Degradation : Dehydration of the hydroxyl group at elevated temperatures forms an olefin via elimination.
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Photodegradation : UV exposure induces cleavage of the phenothiazine S-N bond, generating radical intermediates .
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Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but susceptible in strongly acidic/basic media .
Synthetic Utility
This compound serves as a precursor in synthesizing multifunctional organocatalysts and bioactive molecules :
-
Triazole derivatives via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
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Thiourea organocatalysts for asymmetric Michael additions (e.g., up to 96% enantiomeric excess) .
Biological Interactions
While not directly a reaction, its structural analogs (e.g., Mequitazine) act as histamine H₁ antagonists . The phenothiazine moiety facilitates π-stacking with receptor sites, while the quinuclidine amine enhances binding affinity .
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)- involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The compound is compared below with analogous azabicyclic and phenothiazine-containing derivatives, emphasizing structural variations, pharmacological activities, and safety profiles.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights
Phenothiazine vs. Benzilate Substitutions: The target compound’s phenothiazine-methyl group contrasts with QNB’s benzilate ester, which confers potent anticholinergic activity. Phenothiazines typically exhibit dopamine receptor antagonism, while benzilate esters disrupt muscarinic signaling . Aceclidine, a 3-quinuclidinol acetate, acts as a direct cholinergic agonist due to its acetate group, highlighting how minor substituents dictate receptor specificity .
Impact of Bicyclic Rigidity: The quinuclidine scaffold enhances metabolic stability and bioavailability compared to simpler amines. For example, 3-Quinuclidinol serves as a precursor for derivatives like Aceclidine and QNB, leveraging its rigid structure for controlled stereochemistry .
Safety Profiles: 3-Quinuclidinol exhibits moderate acute toxicity (LD₅₀: 300–2,000 mg/kg), whereas QNB is classified as a hazardous chemical weapon due to its potent neurotoxic effects . The target compound’s safety remains less characterized but likely shares risks associated with phenothiazines, such as sedation or extrapyramidal symptoms .
Biological Activity
1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-, commonly referred to as a phenothiazine derivative, is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including its pharmacological effects, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 338.47 g/mol. The compound exhibits a racemic stereochemistry, which indicates the presence of both enantiomers in equal proportions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.47 g/mol |
| Stereochemistry | Racemic |
| Optical Activity | ( + / - ) |
Pharmacological Effects
1-Azabicyclo[2.2.2]octan-3-ol derivatives have been studied for their interaction with muscarinic acetylcholine receptors (mAChRs). Research indicates that these compounds can serve as potential ligands for mAChR subtypes, which are critical in various physiological processes including cognition and memory.
- Binding Affinity : In vitro studies have shown that certain derivatives exhibit high binding affinities to mAChR subtypes m1 and m2. For instance, one study reported a KD value of 0.45 nM for m1 and 3.53 nM for m2 receptors with a specific derivative of this compound .
Case Studies
- Muscarinic Receptor Imaging : A significant study evaluated the potential of 1-Azabicyclo[2.2.2]octan-3-yl derivatives as imaging agents for muscarinic receptors using positron emission tomography (PET). The results demonstrated that these compounds could effectively block the uptake of radiolabeled ligands in the brain and heart, indicating their potential utility in receptor imaging .
- Antipsychotic Properties : Phenothiazine derivatives have long been associated with antipsychotic effects due to their ability to antagonize dopamine receptors. The specific compound under discussion may share similar properties, potentially contributing to its efficacy in treating psychiatric disorders.
The mechanism by which 1-Azabicyclo[2.2.2]octan-3-ol exerts its biological effects primarily involves modulation of neurotransmitter systems, particularly through interaction with cholinergic pathways. By binding to mAChRs, these compounds can influence synaptic transmission and neuronal excitability.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(10H-phenothiazin-10-ylmethyl)-1-azabicyclo[2.2.2]octan-3-ol?
- Answer : Synthesis typically involves coupling phenothiazine derivatives with quinuclidin-3-ol scaffolds. For example, phenothiazine intermediates (e.g., 10H-phenothiazin-10-ylmethyl chloride) can be reacted with 1-azabicyclo[2.2.2]octan-3-ol under basic conditions (e.g., KOH in ethanol/water mixtures) to form the target compound. Reaction monitoring via TLC, followed by acidification and recrystallization (e.g., ethyl acetate), is critical for isolation .
Q. How can researchers validate the structural identity and purity of this compound?
- Answer : Characterization relies on:
- Spectroscopy : IR for functional groups (e.g., hydroxyl, amine), H/C NMR for substituent positioning .
- Chromatography : HPLC with UV detection to assess purity (>95%) and chiral columns for enantiomeric excess (if applicable) .
- Physical properties : Melting point (217–224°C) and solubility profiles (water-soluble) align with quinuclidinol derivatives .
Q. What safety protocols are essential for handling this compound?
- Answer : The compound’s acute oral toxicity (LD: 300–2,000 mg/kg) warrants PPE (gloves, goggles) and fume hood use. Storage at RT in airtight containers prevents degradation. Waste disposal must comply with hazardous chemical guidelines .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency.
- Catalysis : Transition-metal catalysts (e.g., Pd) could facilitate C–N bond formation in sterically hindered systems.
- Kinetic studies : Varying temperature (25–80°C) and reaction time (12–48 hrs) helps identify optimal conditions .
Q. What strategies resolve stereochemical challenges in synthesizing enantiopure forms?
- Answer :
- Chiral resolution : Use of chiral auxiliaries or enzymes (e.g., lipases) to separate enantiomers.
- Asymmetric synthesis : Catalytic asymmetric alkylation of phenothiazine precursors with quinuclidin-3-ol derivatives.
- Analytical validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., (R)-(-)-3-Quinuclidinol, [α] = -44.5°) .
Q. Which computational approaches predict pharmacological targets for this compound?
- Answer :
- Molecular docking : Tools like AutoDock Vina model interactions with muscarinic acetylcholine receptors (mAChRs), inferred from structural analogs (e.g., Aceclidine’s cholinomimetic activity) .
- QSAR modeling : Correlate substituent effects (e.g., phenothiazine methylation) with bioactivity using datasets from related compounds .
Q. How should researchers address crystallographic refinement challenges for twinned crystals?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
